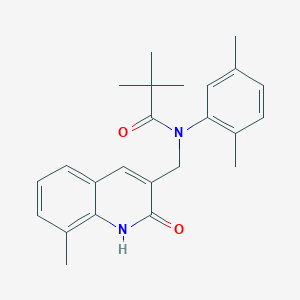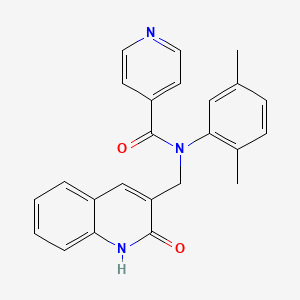
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide, also known as DQ-6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In biochemistry, this compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc.
In pharmacology, this compound has been shown to exhibit potent antioxidant and anti-inflammatory activities. It has also been studied for its potential use as a therapeutic agent for various cardiovascular diseases such as hypertension and atherosclerosis.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of various enzymes and modulating various signaling pathways. For example, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes such as learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase.
In vivo studies have shown that this compound exhibits potent antioxidant and anti-inflammatory activities. It has also been shown to exhibit neuroprotective effects against various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is its potent biological activity against various diseases. It is also relatively easy to synthesize and purify, making it a useful tool for various scientific studies.
However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. It is also relatively expensive compared to other chemical compounds, which may limit its use in large-scale experiments.
Orientations Futures
There are various future directions for the study of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide. One potential direction is the development of this compound derivatives with improved biological activity and reduced toxicity. Another potential direction is the study of the mechanism of action of this compound, which may provide insights into its potential use as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its potent biological activity against various diseases and relatively easy synthesis and purification make it a useful tool for various scientific studies. However, its potential toxicity and relatively high cost may limit its use in certain applications. There are various future directions for the study of this compound, which may provide insights into its potential use as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis method of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide involves the reaction of 2-hydroxy-3-(2-isonicotinoyloxyethyl)quinoline with 2,5-dimethylaniline in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and identity of the synthesized this compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-7-8-17(2)22(13-16)27(24(29)18-9-11-25-12-10-18)15-20-14-19-5-3-4-6-21(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZFSRBUPQUJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

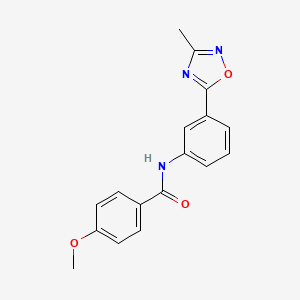

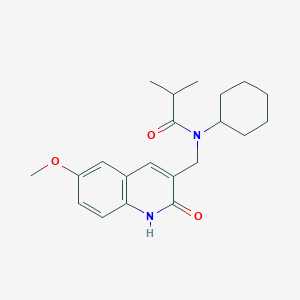
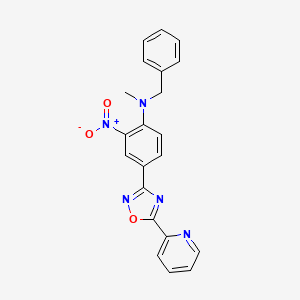
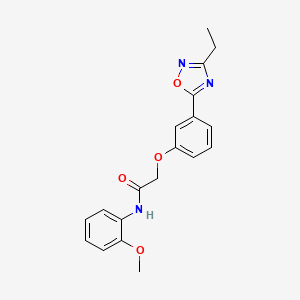

![4-(tert-butyl)-N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719116.png)
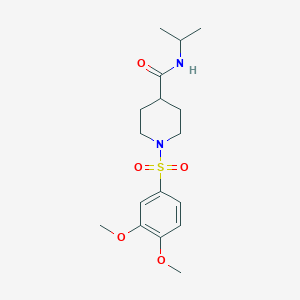
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719126.png)


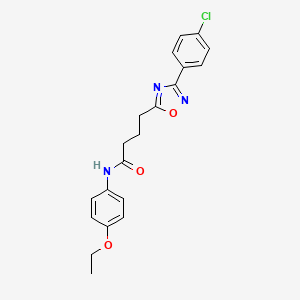
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719163.png)
